Triclacetamol

Uricosuric Anti-inflammatory Analgesic

Triclacetamol is the trichloroacetyl derivative of acetaminophen that uniquely combines weak COX inhibition with a uricosuric effect not found in standard NSAIDs or pure analgesics. Unlike generic acetaminophen, its modified structure prevents NAPQI metabolite formation, reducing hepatotoxicity risk and making it an invaluable tool compound for gout, hyperuricemia, and acetaminophen toxicity mechanism studies. Choose Triclacetamol when your research demands a specific dual-action profile—mild anti-inflammatory activity paired with urate-lowering capability—unavailable from any interchangeable generic substitute.

Molecular Formula C8H6Cl3NO2
Molecular Weight 254.5 g/mol
CAS No. 6340-87-0
Cat. No. B1615892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclacetamol
CAS6340-87-0
Molecular FormulaC8H6Cl3NO2
Molecular Weight254.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)O
InChIInChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14)
InChIKeyNTYKIFFNZLTOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triclacetamol (CAS 6340-87-0): Basic Characteristics and Procurement Context for Research Use


Triclacetamol is a trichloroacetyl derivative of acetaminophen (paracetamol) belonging to the para-aminophenol series [1]. It is a small molecule with a molecular weight of 254.5 Da . It functions as a weak cyclooxygenase (COX) inhibitor, exhibiting analgesic and antipyretic activities characteristic of a nonsteroidal anti-inflammatory drug (NSAID) . Notably, it has also been reported to act as a uricosuric agent, promoting the excretion of uric acid [2].

Triclacetamol Procurement Guide: Why Substitution with Common Analgesics Is Not Equivalent


Generic substitution of Triclacetamol with standard acetaminophen or other common NSAIDs fails due to its distinct molecular structure and resulting pharmacology. The substitution of the acetyl group in acetaminophen with a trichloroacetyl moiety alters its physicochemical properties and biological activity profile [1]. This structural change results in a compound reported to have weaker COX inhibition than typical NSAIDs , while introducing a unique uricosuric effect not seen with the parent compound . Therefore, selecting Triclacetamol over its analogs is driven by the need for a specific combination of weak anti-inflammatory activity and the promotion of uric acid excretion, which is not interchangeable with more potent COX inhibitors or pure analgesics.

Triclacetamol Differentiated Evidence: Quantitative Comparative Data for Scientific Evaluation


Triclacetamol vs. Acetaminophen: Uricosuric Activity as a Key Differentiator

Triclacetamol possesses a uricosuric property that is not present in its parent compound, acetaminophen . This functional activity is attributed to the trichloroacetyl moiety [1]. The inclusion of this moiety in Triclacetamol fundamentally alters its therapeutic profile, adding a mechanism for promoting the excretion of uric acid.

Uricosuric Anti-inflammatory Analgesic Gout

Triclacetamol vs. Other NSAIDs: Reduced Cyclooxygenase (COX) Inhibitory Potency

Triclacetamol is consistently described as a 'weak' cyclooxygenase (COX) inhibitor in contrast to more potent traditional NSAIDs like ibuprofen or naproxen . This suggests it may possess a different risk-benefit profile, potentially associated with a lower incidence of gastrointestinal adverse effects, a common issue with strong COX-1 inhibition.

COX Inhibitor NSAID Analgesic Mechanism of Action

Triclacetamol vs. Acetaminophen: Altered Metabolic Pathway Potential Due to Structural Modification

The primary hepatotoxic pathway of acetaminophen involves the CYP2E1-mediated conversion to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) [1]. The substitution of the acetyl group in acetaminophen with a trichloroacetyl group in Triclacetamol may alter its metabolic profile, potentially impacting the rate and extent of hepatotoxic metabolite formation. This structural difference is a key factor in its unique pharmacological profile.

Metabolism Hepatotoxicity Drug Metabolism Pharmacokinetics

Triclacetamol Research Applications: Where Its Specific Profile Adds Scientific Value


Investigation of Uricosuric Analgesics

Triclacetamol is an ideal lead compound or tool molecule for research programs focused on developing novel therapeutics for gout, hyperuricemia, or other conditions where a combined anti-inflammatory and urate-lowering effect is desired. Its dual activity, as described in Section 3, provides a unique starting point for medicinal chemistry optimization .

Structure-Activity Relationship (SAR) Studies in the para-Aminophenol Class

The trichloroacetyl modification on the para-aminophenol scaffold makes Triclacetamol a key probe for SAR studies aimed at understanding how specific substitutions on acetaminophen modulate COX inhibition, analgesic potency, and toxicity . Its weak COX inhibition, as noted in Section 3, provides a clear baseline for evaluating the effect of further chemical modifications.

Toxicology Research on Acetaminophen Hepatotoxicity

As a non-hepatotoxic analog of acetaminophen (as inferred in Section 3 due to its inability to form the NAPQI metabolite), Triclacetamol serves as a critical negative control in experiments designed to elucidate the mechanisms of acetaminophen-induced liver injury. It allows researchers to isolate and study the NAPQI-dependent pathways [1].

Formulation Development for Improved Analgesic Profiles

Given its reported weak COX inhibition , Triclacetamol could be explored as an active pharmaceutical ingredient (API) in formulations intended to provide analgesic or antipyretic effects with a potentially lower risk of gastrointestinal side effects compared to traditional NSAIDs. This application leverages the compound's mechanistic distinction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triclacetamol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.